molecular formula C9H18ClNO B3158688 Decahydroisoquinolin-4a-ol hydrochloride CAS No. 860371-35-3

Decahydroisoquinolin-4a-ol hydrochloride

Cat. No.: B3158688
CAS No.: 860371-35-3
M. Wt: 191.7 g/mol
InChI Key: YPFAFIHBCMTKFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decahydroisoquinolin-4a-ol hydrochloride is a synthetic compound with significant applications in scientific research. It is known for its unique chemical structure and properties, making it valuable in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decahydroisoquinolin-4a-ol hydrochloride typically involves the hydrogenation of isoquinoline derivatives under specific conditions. The process often requires a hydrogenation catalyst, such as palladium on carbon, and is carried out under high pressure and temperature to achieve the desired reduction .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale hydrogenation reactors. These reactors are designed to handle high pressures and temperatures, ensuring efficient conversion of isoquinoline derivatives to the target compound. The product is then purified through crystallization or distillation to obtain high purity .

Chemical Reactions Analysis

Types of Reactions

Decahydroisoquinolin-4a-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Fully saturated derivatives.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

Decahydroisoquinolin-4a-ol hydrochloride is utilized in numerous scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of decahydroisoquinolin-4a-ol hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Octahydroisoquinolin-4a-ol hydrochloride
  • Hexahydroisoquinolin-4a-ol hydrochloride
  • Tetrahydroisoquinolin-4a-ol hydrochloride

Uniqueness

Decahydroisoquinolin-4a-ol hydrochloride stands out due to its fully saturated structure, which imparts unique chemical and physical properties. This makes it more stable and less reactive compared to its partially saturated counterparts, allowing for a broader range of applications and more controlled reactivity in chemical reactions .

Properties

IUPAC Name

2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c11-9-4-2-1-3-8(9)7-10-6-5-9;/h8,10-11H,1-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFAFIHBCMTKFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CCNCC2C1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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